molecular formula C11H9F3N4O4 B2634492 5-methyl-N-(4-((2,2,2-trifluoroethyl)carbamoyl)oxazol-2-yl)isoxazole-3-carboxamide CAS No. 1421500-82-4

5-methyl-N-(4-((2,2,2-trifluoroethyl)carbamoyl)oxazol-2-yl)isoxazole-3-carboxamide

Cat. No.: B2634492
CAS No.: 1421500-82-4
M. Wt: 318.212
InChI Key: REFPFJWCHRPZEO-UHFFFAOYSA-N
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Description

5-methyl-N-(4-((2,2,2-trifluoroethyl)carbamoyl)oxazol-2-yl)isoxazole-3-carboxamide is a synthetic organic compound characterized by its unique structure, which includes an isoxazole ring, an oxazole ring, and a trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(4-((2,2,2-trifluoroethyl)carbamoyl)oxazol-2-yl)isoxazole-3-carboxamide typically involves multiple steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Formation of the Oxazole Ring: The oxazole ring is often synthesized through a cyclodehydration reaction involving an α-hydroxy ketone and an amide.

    Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using trifluoroethyl halides.

    Coupling Reactions: The final step involves coupling the isoxazole and oxazole rings through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, potentially replacing the trifluoroethyl group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound can be used to study enzyme interactions and inhibition, particularly those involving the isoxazole and oxazole rings.

Medicine

Medically, the compound has potential as a pharmaceutical agent due to its ability to interact with various biological targets. It could be explored for its anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 5-methyl-N-(4-((2,2,2-trifluoroethyl)carbamoyl)oxazol-2-yl)isoxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance binding affinity through hydrophobic interactions, while the isoxazole and oxazole rings can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    5-methyl-N-(4-((2,2,2-trifluoroethyl)carbamoyl)oxazol-2-yl)oxazole-3-carboxamide: Similar structure but with an oxazole ring instead of an isoxazole ring.

    5-methyl-N-(4-((2,2,2-trifluoroethyl)carbamoyl)thiazol-2-yl)isoxazole-3-carboxamide: Similar structure but with a thiazole ring instead of an oxazole ring.

Uniqueness

The unique combination of the isoxazole and oxazole rings with the trifluoroethyl group in 5-methyl-N-(4-((2,2,2-trifluoroethyl)carbamoyl)oxazol-2-yl)isoxazole-3-carboxamide provides distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it a valuable compound for various applications.

Properties

IUPAC Name

5-methyl-N-[4-(2,2,2-trifluoroethylcarbamoyl)-1,3-oxazol-2-yl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N4O4/c1-5-2-6(18-22-5)9(20)17-10-16-7(3-21-10)8(19)15-4-11(12,13)14/h2-3H,4H2,1H3,(H,15,19)(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REFPFJWCHRPZEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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